trans-2-Aminomethyl-cyclohexylamine
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Overview
Description
trans-2-Aminomethyl-cyclohexylamine: is an organic compound with the molecular formula C7H16N2. It is a derivative of cyclohexylamine, featuring an aminomethyl group attached to the second carbon of the cyclohexane ring in a trans configuration. This compound is known for its utility in various chemical reactions and applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-2-Aminomethyl-cyclohexylamine typically involves the hydrogenation of aniline in the presence of cobalt or nickel-based catalysts. The reaction proceeds as follows:
C6H5NH2+3H2→C6H11NH2
This method ensures the formation of the desired trans configuration of the aminomethyl group on the cyclohexane ring .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced catalytic systems enhances the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions: trans-2-Aminomethyl-cyclohexylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, forming various substituted cyclohexylamine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen in the presence of metal catalysts.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under controlled conditions.
Substitution: Nucleophilic substitution reactions often involve halogenated compounds and bases like sodium hydroxide.
Major Products:
Oxidation: Cyclohexanone oxime, cyclohexanone nitrile.
Reduction: Various amine derivatives.
Substitution: Substituted cyclohexylamine derivatives.
Scientific Research Applications
trans-2-Aminomethyl-cyclohexylamine is utilized in diverse scientific research fields due to its unique properties:
Chemistry: It serves as a building block in organic synthesis, facilitating the creation of complex molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein interactions.
Industry: The compound is employed in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of trans-2-Aminomethyl-cyclohexylamine involves its interaction with various molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their structure and function. The compound’s effects are mediated through pathways involving enzyme inhibition or activation, depending on the specific application .
Comparison with Similar Compounds
Cyclohexylamine: A primary amine with a similar cyclohexane backbone but without the aminomethyl group.
trans-1,2-Diaminocyclohexane: Contains two amino groups on the cyclohexane ring in a trans configuration.
trans-N,N′-Dimethylcyclohexane-1,2-diamine: Features two amino groups with additional methyl substitutions.
Uniqueness: trans-2-Aminomethyl-cyclohexylamine is unique due to its specific aminomethyl substitution, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for specialized applications in research and industry.
Properties
IUPAC Name |
(1R,2S)-2-(aminomethyl)cyclohexan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2/c8-5-6-3-1-2-4-7(6)9/h6-7H,1-5,8-9H2/t6-,7+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUYYQGFCSKJGDO-NKWVEPMBSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)CN)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]([C@@H](C1)CN)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24716-89-0 |
Source
|
Record name | trans-2-Aminomethyl-cyclohexylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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